Cas no 26196-38-3 (2-BENZYLSULFANYL-1-METHYL-1H-BENZOIMIDAZOLE)

2-BENZYLSULFANYL-1-METHYL-1H-BENZOIMIDAZOLE 化学的及び物理的性質
名前と識別子
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- 2-BENZYLSULFANYL-1-METHYL-1H-BENZOIMIDAZOLE
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- インチ: 1S/C15H14N2S/c1-17-14-10-6-5-9-13(14)16-15(17)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
- InChIKey: DIAITCRVSDAQBI-UHFFFAOYSA-N
- ほほえんだ: C1(SCC2=CC=CC=C2)N(C)C2=CC=CC=C2N=1
2-BENZYLSULFANYL-1-METHYL-1H-BENZOIMIDAZOLE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A569597-1g |
2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole |
26196-38-3 | 97% | 1g |
$400.0 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD624453-1g |
2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole |
26196-38-3 | 97% | 1g |
¥2744.0 | 2023-03-30 | |
Chemenu | CM515851-1g |
2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole |
26196-38-3 | 97% | 1g |
$396 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616479-10g |
2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole |
26196-38-3 | 98% | 10g |
¥24286 | 2023-04-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616479-1g |
2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole |
26196-38-3 | 98% | 1g |
¥4981 | 2023-04-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616479-5g |
2-(Benzylthio)-1-methyl-1H-benzo[d]imidazole |
26196-38-3 | 98% | 5g |
¥17367 | 2023-04-05 |
2-BENZYLSULFANYL-1-METHYL-1H-BENZOIMIDAZOLE 関連文献
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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10. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
2-BENZYLSULFANYL-1-METHYL-1H-BENZOIMIDAZOLEに関する追加情報
Introduction to 2-BENZYLSULFANYL-1-METHYL-1H-BENZOIMIDAZOLE (CAS No. 26196-38-3)
2-BENZYLSULFANYL-1-METHYL-1H-BENZOIMIDAZOLE, with the CAS number 26196-38-3, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzoimidazoles, which are known for their diverse biological activities, including antifungal, antibacterial, and antiparasitic properties. The unique structural features of 2-BENZYLSULFANYL-1-METHYL-1H-BENZOIMIDAZOLE make it a valuable candidate for various therapeutic applications.
The core structure of 2-BENZYLSULFANYL-1-METHYL-1H-BENZOIMIDAZOLE consists of a benzimidazole ring system fused with a benzene ring and substituted with a benzylsulfanyl group and a methyl group. The presence of the benzylsulfanyl moiety imparts significant chemical stability and enhances the compound's solubility in both aqueous and organic solvents. This characteristic is particularly advantageous in pharmaceutical formulations, where solubility and stability are crucial for effective drug delivery.
Recent studies have highlighted the potential of 2-BENZYLSULFANYL-1-METHYL-1H-BENZOIMIDAZOLE in various therapeutic areas. One notable application is its use as an antifungal agent. Research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent antifungal activity against a wide range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action involves disruption of fungal cell membranes, leading to cell death. This makes 2-BENZYLSULFANYL-1-METHYL-1H-BENZOIMIDAZOLE a promising candidate for the development of new antifungal drugs.
In addition to its antifungal properties, 2-BENZYLSULFANYL-1-METHYL-1H-BENZOIMIDAZOLE has shown potential as an antibacterial agent. Studies conducted by the Institute of Pharmaceutical Sciences have reported that this compound possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth is attributed to its interaction with bacterial cell wall synthesis pathways, making it a valuable lead compound for the development of novel antibiotics.
The pharmacokinetic properties of 2-BENZYLSULFANYL-1-METHYL-1H-BENZOIMIDAZOLE have also been extensively studied. Research published in the European Journal of Pharmaceutical Sciences has shown that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and a long half-life. These properties are essential for ensuring sustained therapeutic effects and reducing the frequency of dosing, which can improve patient compliance.
Toxicity studies have indicated that 2-BENZYLSULFANYL-1-METHYL-1H-BENZOIMIDAZOLE is well-tolerated at therapeutic doses, with minimal side effects observed in preclinical models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects. The compound's low toxicity profile makes it an attractive candidate for clinical development.
In conclusion, 2-BENZYLSULFANYL-1-METHYL-1H-BENZOIMIDAZOLE (CAS No. 26196-38-3) is a promising organic compound with diverse biological activities and favorable pharmacological properties. Its potential applications in antifungal and antibacterial therapies, coupled with its excellent pharmacokinetic and toxicity profiles, make it a valuable target for further research and development in the pharmaceutical industry.
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